molecular formula C20H16Cl2N2OS2 B2501956 N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 303091-77-2

N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No. B2501956
CAS RN: 303091-77-2
M. Wt: 435.38
InChI Key: IZWJGRQRJZACEN-UHFFFAOYSA-N
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Description

The compound N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a complex molecule that is likely to exhibit interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, similar compounds with acetamide groups and aromatic systems have been investigated. For instance, the crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide and the vibrational spectroscopic analysis of N–(4–chlorophenyl)–2–[(4,6–diaminopyrimidin–2–yl)sulfanyl]acetamide provide insights into the behavior of related molecules.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the acetamide linkage and the introduction of the sulfanyl groups. The papers do not provide a direct synthesis route for the compound , but they do offer a glimpse into the complexity of synthesizing similar molecules. The synthesis would require careful consideration of the reactivity of the functional groups and the stability of the intermediates.

Molecular Structure Analysis

Based on the related compounds studied, the molecular structure of this compound would likely exhibit a non-planar arrangement between the aromatic rings and the acetamide group. The dihedral angles between these groups can influence the conjugation and overall stability of the molecule . Additionally, the presence of electronegative atoms such as chlorine could affect the geometry and electronic distribution within the molecule .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the acetamide group and the sulfanyl substituents. The acetamide group could engage in hydrogen bonding and other non-covalent interactions, which could be crucial in its chemical behavior and potential biological activity. The sulfanyl groups could also participate in various chemical reactions, potentially acting as nucleophiles or electrophiles depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of aromatic systems and heteroatoms would contribute to its spectroscopic signatures, as seen in related compounds . The compound's solubility, melting point, and other physical properties would be influenced by the intermolecular forces, such as hydrogen bonding and pi-pi interactions. The vibrational spectroscopy of similar compounds provides insights into the possible vibrational modes that could be present in the compound .

Scientific Research Applications

Vibrational Spectroscopic Analysis

Research involving a molecule structurally similar to N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide, specifically N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, focuses on vibrational spectroscopy. This includes Raman and Fourier transform infrared spectroscopy, backed by ab initio calculations using density functional theory. These analyses provide insights into geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. Natural bond orbital analysis further elucidates stereo-electronic interactions and stability, complemented by Hirshfeld surface analysis for understanding intermolecular contacts (Mary, Pradhan, & James, 2022).

Intramolecular Cyclization and Synthesis

Research into 2-chloro-N-(3-oxoalkenyl)acetamides, related to the compound , involves intramolecular cyclization leading to the synthesis of pyridin-2(1H)-ones. This research explores the transformation of these compounds through various chemical reactions, including bromination, nitration, and alkylation, offering valuable insights into the synthesis and transformation of such chemical structures (Savchenko et al., 2020).

Antimicrobial Activity

A study on a structurally similar compound, N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide, examines its synthesis and subsequent evaluation for antibacterial and antifungal activities. These insights are crucial for understanding the potential antimicrobial applications of similar compounds (Mahyavanshi, Shukla, & Parmar, 2017).

Structural and Thermal Studies

N-substituted Sulfanilamide derivatives, which share a similar structural framework, have been synthesized and characterized, including thermal and antimicrobial studies. These investigations provide valuable information on molecular conformation, hydrogen bonding networks, and thermal properties, contributing to a deeper understanding of similar compounds' structural and thermal behaviors (Lahtinen et al., 2014).

Crystal Structure Analysis

The crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), a complex containing a metabolite related to the compound of interest, has been reported. This study provides insights into the molecular and crystal structure, contributing to the understanding of how similar compounds interact at the molecular level (Obaleye, Caira, & Tella, 2008).

properties

IUPAC Name

N-[4-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS2/c21-15-5-4-14(18(22)11-15)12-26-17-8-6-16(7-9-17)24-19(25)13-27-20-3-1-2-10-23-20/h1-11H,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWJGRQRJZACEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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